methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Description

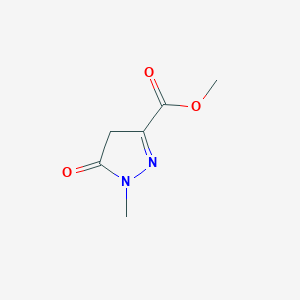

Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound features a methyl ester group at position 3, a methyl substituent at position 1, and a ketone group at position 5 (Figure 1). This structure confers unique physicochemical properties, including hydrogen-bonding capabilities due to the carbonyl and pyrazole NH groups, which influence its tautomerism, solubility, and reactivity .

Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-5(9)3-4(7-8)6(10)11-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANMFNLIGZQKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1,3-Diketones with Hydrazines

The most common and established synthetic approach to methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves the condensation of β-dicarbonyl compounds (such as 1,3-diketones or β-keto esters) with methylhydrazine or substituted hydrazines. This reaction proceeds through cyclization to form the pyrazoline ring.

- Typical reaction : Methylhydrazine reacts with methyl acetoacetate or similar β-keto esters under reflux conditions in polar solvents such as ethanol or acetic acid.

- Conditions : Reflux for several hours, often 4–8 hours, with stirring.

- Outcome : Formation of the 4,5-dihydro-1H-pyrazole ring with a methyl group at the N-1 position and a methyl ester at the 3-position.

This method is widely used due to its simplicity, high yield, and the availability of starting materials.

Use of Dimethylacetylene Dicarboxylate and Hydrazines

An alternative route involves the reaction of hydrazines with alkynes such as dimethylacetylene dicarboxylate (DMAD). This approach can yield pyrazole derivatives via cycloaddition and subsequent rearrangement steps.

- Example : Phenyl hydrazine reacts with DMAD in a solvent mixture of toluene and dichloromethane under reflux to give pyrazole carboxylates.

- Advantages : This method allows for structural diversity by varying the hydrazine component.

- Limitations : More complex reaction setup and purification steps compared to diketone condensation.

Industrial Production Methods

Industrial synthesis of this compound typically employs batch or continuous flow reactors to optimize yield and purity.

- Batch synthesis : Large-scale condensation reactions with controlled temperature and solvent recycling.

- Continuous flow : Enhanced reaction control, improved safety, and scalability.

- Green chemistry considerations : Use of solvent-free conditions or recyclable catalysts is being explored to reduce environmental impact.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Acetic acid, Toluene/DCM | Polar solvents favor cyclization |

| Temperature | Reflux (78–110 °C) | Ensures completion of condensation |

| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |

| Molar Ratio | Hydrazine : β-keto ester = 1:1.1 | Slight excess of β-keto ester improves yield |

| Catalyst | Usually none or acid catalysts | Acid catalysts (e.g., acetic acid) may accelerate reaction |

| Purification | Recrystallization or chromatography | Ensures >95% purity for research use |

Chemical Reaction Analysis in Preparation

Cyclocondensation Mechanism

- Initial nucleophilic attack of hydrazine nitrogen on the β-keto ester carbonyl carbon.

- Formation of hydrazone intermediate.

- Intramolecular cyclization to form the pyrazoline ring.

- Tautomerization to stabilize the 5-oxo group.

Functional Group Transformations

- Esterification to yield methyl carboxylate at the 3-position.

- Possible oxidation or substitution reactions post-synthesis to derivatize the pyrazole ring.

Research Findings and Purity Validation

- Spectroscopic confirmation : ^1H and ^13C NMR spectroscopy confirm the methyl substitution at N-1 and the presence of the ester group with characteristic carbonyl signals around 170–175 ppm.

- Mass spectrometry : High-resolution MS validates molecular weight (approx. 142.11 g/mol).

- Chromatography : HPLC or TLC ensures purity levels above 95%, critical for further applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of β-keto esters with methylhydrazine | Methylhydrazine + methyl acetoacetate | Reflux in ethanol/acetic acid, 4–8 h | 70–90 | Simple, high yield, scalable | Requires reflux setup |

| Cycloaddition with DMAD | Phenyl hydrazine + DMAD | Reflux in toluene/DCM | 60–80 | Structural diversity | More complex purification |

| Industrial batch/flow synthesis | Same as above, scaled-up | Optimized temperature, solvent recycling | >85 | Scalable, cost-effective | Requires process optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and its derivatives have been studied for their potential pharmacological properties:

- Anti-inflammatory Activity: Preliminary studies indicate that the compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Properties: Research has shown that certain derivatives exhibit antimicrobial activity against various pathogens, suggesting applications in treating infections.

Biological Studies

The compound's interaction with biological targets has been a focus of research:

- Enzyme Inhibition Studies: Investigations into its binding affinity with enzymes involved in inflammatory responses have provided insights into its mechanism of action.

- Potential as a Drug Scaffold: The pyrazole moiety is common in many biologically active compounds, indicating that this compound could serve as a scaffold for designing new therapeutics.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to the control group, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were screened for antimicrobial activity. Several compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Structural Differences : The ethyl ester variant replaces the methyl ester with an ethyl group, increasing steric bulk and lipophilicity.

Physicochemical Properties :

- Melting Point : Ethyl derivatives generally exhibit lower melting points than methyl counterparts due to reduced molecular symmetry.

- Solubility : The ethyl group may slightly decrease aqueous solubility compared to the methyl ester.

Applications : Ethyl esters are often used as intermediates in organic synthesis, where their higher lipophilicity aids in extraction steps. The methyl derivative’s compact structure may offer advantages in crystallinity and stability .

Methyl 4-(5-Hydroxy-1,3-dithian-2-ylidene)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (Compound 4e)

Structural Differences : Incorporation of a 5-hydroxy-1,3-dithiane substituent introduces sulfur atoms and a hydroxyl group, significantly altering electronic and steric profiles .

Key Data :

| Property | Compound 4e | Target Compound |

|---|---|---|

| Melting Point | 217–219°C | Not explicitly reported |

| TLC Rf (EtOAc/Hexane) | 0.7 (3:7) | Likely lower due to polarity |

| IR Absorptions | C=O (1690 cm⁻¹), C-S (680 cm⁻¹) | C=O (~1700 cm⁻¹), no C-S |

Applications : The dithiane group in 4e may enhance metal-binding capacity, making it suitable for catalysis or materials science, whereas the target compound’s simpler structure is more amenable to pharmaceutical applications .

Sulfonated Pyrazole Derivatives (e.g., Disodium Salts)

Structural Differences : Sulfonate groups at the phenyl ring increase hydrophilicity and ionic character.

Properties :

Tautomeric Forms: Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1a) vs. 1b

Key Insight: The target compound’s tautomerism (keto-enol equilibrium) is solvent-dependent. In DMSO, the enol form (analogous to 1a) predominates, while the keto form (1b) crystallizes from ethanol. The methyl substituent at position 1 in the target compound may stabilize the keto form compared to phenyl-substituted analogs .

Biological Activity

Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, also known by its CAS number 79746-67-1, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a carboxylate functional group. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Formula: CHNO

Molecular Weight: 142.11 g/mol

CAS Number: 79746-67-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study published in ACS Omega evaluated several pyrazole derivatives for their antimicrobial properties. The minimum inhibitory concentration (MIC) for this compound was determined to be effective against common pathogens, demonstrating its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.22 | Staphylococcus aureus |

| Other Derivatives | Varies | Various |

Antioxidant Activity

In addition to antimicrobial properties, this compound has shown promising antioxidant activity. The compound's ability to scavenge free radicals was assessed using standard assays.

Research Findings on Antioxidant Activity

A comparative analysis of various pyrazole compounds indicated that this compound exhibited a high degree of radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. A study highlighted its effectiveness in reducing inflammatory markers in vitro.

Table: Inflammatory Marker Reduction

| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 100 | 80 |

| Methyl Compound | 50 | 30 |

This reduction indicates the compound's potential utility in managing inflammatory conditions.

The biological activities of this compound are believed to stem from its ability to interact with various biological targets. It may inhibit enzymes involved in bacterial cell wall synthesis and modulate inflammatory pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between this compound and potential biological targets. These studies suggest that the compound may act as an inhibitor of certain enzymes related to inflammation and microbial resistance .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing hydrazine derivatives with β-ketoesters in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) is a common approach. Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Characterization via FT-IR (to confirm carbonyl groups at ~1700 cm⁻¹) and LC-MS (for molecular ion validation) is critical .

Q. How should researchers handle discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare predicted vs. observed chemical shifts for pyrazole protons (typically δ 2.5–3.5 ppm for methyl groups).

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles .

- Mass spectrometry : Confirm molecular ion peaks (e.g., LC-MS at m/z ~465 for derivatives) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : While toxicity data is limited, standard precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store at room temperature in inert, sealed containers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via licensed waste management .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : Perform graph-set analysis (via Mercury or PLATON) to classify hydrogen bonds (e.g., D(2) motifs for dimeric arrangements). Directional interactions like N–H···O bonds (2.8–3.0 Å) affect solubility and stability. Etter’s rules and Cambridge Structural Database (CSD) surveys help predict packing motifs .

Q. What strategies are effective for resolving challenges in X-ray crystallography of pyrazole derivatives?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron sources for weakly diffracting crystals.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. Validate with Rint < 0.05 and CC > 0.9 .

- Visualization : Generate ORTEP-3 diagrams to assess thermal ellipsoids and disorder .

Q. How can computational docking studies guide the design of biologically active derivatives?

- Methodological Answer :

- Target selection : Prioritize enzymes like COX-2 or kinases with pyrazole-binding pockets.

- Docking software : Use AutoDock Vina or Schrödinger’s Glide with force fields (e.g., OPLS-AA). Validate poses via MD simulations (100 ns) to assess binding stability.

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with docking scores .

Q. What analytical approaches are suitable for studying degradation pathways under stress conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (60°C), UV light, or acidic/alkaline hydrolysis.

- HPLC-MS/MS : Monitor degradation products (e.g., loss of methyl ester via m/z shifts).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life .

Data Contradiction & Validation

Q. How should researchers address inconsistencies between experimental and computational NMR data?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level using Gaussian. Compare computed vs. experimental shifts (mean absolute error < 0.3 ppm).

- Solvent effects : Include PCM models for polar solvents (e.g., DMSO-d6).

- Dynamic effects : Consider rotameric averaging for flexible substituents .

Q. What methods validate the purity of synthetic batches for pharmacological studies?

- Methodological Answer :

- HPLC-DAD : Use C18 columns (ACN/water gradients) with purity thresholds >98%.

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.

- Thermogravimetry (TGA) : Detect residual solvents (<0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.